2-Chloro-6-methyl-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c1-5-3-2-4-6(9)7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHFQTBPUWSEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402672-54-1 | |

| Record name | 2-chloro-6-methylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-benzamidine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-6-methyl-benzamidine hydrochloride. As a substituted benzamidine, this compound holds potential for applications in medicinal chemistry and drug discovery, making a thorough understanding of its fundamental characteristics imperative for further development. This document moves beyond a simple recitation of data, offering a detailed exploration of the causality behind the experimental methodologies required for robust characterization. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to evaluate this and similar molecules. We will delve into the identity and structure, predicted lipophilicity, and provide field-proven, step-by-step protocols for the experimental determination of critical parameters such as ionization constant (pKa), aqueous solubility, partition and distribution coefficients (logP/logD), and chemical stability.

Compound Identity and Structural Attributes

This compound is the salt form of the free base, 2-Chloro-6-methylbenzimidamide. The hydrochloride salt is typically preferred in pharmaceutical development for its improved solubility and stability.

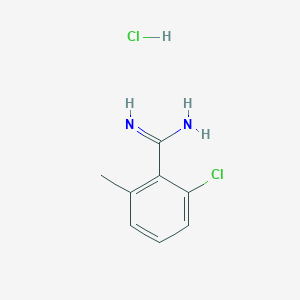

Molecular Structure:

Caption: Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Free Base Name | 2-Chloro-6-methylbenzimidamide | --INVALID-LINK--[1] |

| CAS Number (Free Base) | 885963-43-9 | --INVALID-LINK--[1] |

| Molecular Formula (Free Base) | C₈H₉ClN₂ | --INVALID-LINK--[1] |

| Molecular Weight (Free Base) | 168.62 g/mol | --INVALID-LINK--[1] |

| Molecular Formula (HCl Salt) | C₈H₁₀Cl₂N₂ | - |

| Molecular Weight (HCl Salt) | 205.09 g/mol | - |

Lipophilicity: A Predictor of Biological Behavior

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion (ADME), and potential for toxicity. It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.

2.1. Predicted Lipophilicity

Computational models provide an initial estimate of a compound's lipophilicity before experimental determination. For the free base, a computed LogP value is available.

Table 2: Predicted Physicochemical Properties (for Free Base)

| Parameter | Predicted Value | Source |

| LogP | 1.93249 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 49.87 Ų | --INVALID-LINK--[1] |

Expert Insight: The predicted LogP of ~1.9 suggests that the neutral form of the molecule has moderate lipophilicity. However, as a benzamidine derivative, this compound is a strong base and will be predominantly protonated at physiological pH. Therefore, the LogD at pH 7.4 will be significantly lower than the LogP and is the more biologically relevant parameter. A lower LogD indicates higher aqueous solubility of the ionized form, which impacts formulation and bioavailability.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 2-Chloro-6-methyl-benzamidine, the pKa of its conjugate acid dictates its charge state across the physiological pH range, profoundly affecting its solubility, permeability, and receptor binding.

3.1. Rationale for Experimental Determination

While computational tools can predict pKa, experimental determination is the gold standard for accuracy.[2][3] Potentiometric titration is a robust and widely accepted method for this purpose.[4][5][6] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point, which corresponds to the pKa.

3.2. Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a validated method for determining the pKa of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[4]

-

Sample Preparation: Accurately weigh and dissolve this compound in purified water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Transfer a known volume of the sample solution into a thermostated titration vessel. To maintain a constant ionic strength, add a background electrolyte such as potassium chloride.[4] Purge the solution with an inert gas like nitrogen to eliminate interference from dissolved carbon dioxide.

-

Titration: While stirring, add small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M).

-

Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. For greater accuracy, the equivalence point is identified from the peak of the first or second derivative of the titration curve.[5]

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs. Insufficient solubility can be a major hurdle in drug development.[7]

4.1. Rationale for Experimental Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[8][9][10]

4.2. Experimental Protocol: Shake-Flask Method for Aqueous Solubility

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., relevant to the gastrointestinal tract).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: It is crucial to confirm that the solid material remaining after the experiment is of the same physical form (e.g., polymorph) as the starting material, using techniques like X-ray powder diffraction (XRPD).

Lipophilicity (LogP/LogD): Experimental Measurement

As discussed, the distribution coefficient (LogD) at physiological pH is a more relevant descriptor of lipophilicity for an ionizable compound than the partition coefficient (LogP).

5.1. Rationale for Experimental Determination

The shake-flask method is the traditional and most reliable technique for measuring LogP and LogD values.[12][13][14] It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer.

5.2. Experimental Protocol: Shake-Flask Method for LogD Determination

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases, then allow the layers to fully separate. Centrifugation can aid in this separation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method like HPLC-UV.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Chemical Stability: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[] These studies are essential for determining retest periods and recommended storage conditions.

6.1. Rationale and Guidelines

Stability studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][18] This involves both long-term and accelerated stability studies, as well as forced degradation studies to understand potential degradation pathways.

6.2. Protocol: ICH-Compliant Stability Assessment

Forced Degradation (Stress Testing):

-

Purpose: To identify likely degradation products and establish the stability-indicating nature of the analytical methods.

-

Conditions: Expose the compound to harsh conditions beyond those used in accelerated studies. This includes:

-

Acid/Base Hydrolysis: Reflux in HCl and NaOH solutions.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Heat the solid drug substance at elevated temperatures.

-

Photostability: Expose to light according to ICH Q1B guidelines.[19]

-

Accelerated and Long-Term Stability Studies:

-

Purpose: To predict the shelf life of the drug substance under defined storage conditions.

-

Methodology:

-

Place at least three primary batches of the drug substance in containers that simulate the proposed packaging.[20]

-

Store the batches under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[17]

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.[16]

-

Analyze the samples for key attributes such as appearance, assay, purity (degradation products), and any other critical quality attributes.[21] A validated, stability-indicating HPLC method is essential for this analysis.

-

Conclusion

The thorough physicochemical characterization of this compound is a foundational step in its evaluation as a potential drug candidate. While initial computational data provides a useful starting point, rigorous experimental determination of pKa, aqueous solubility, LogD, and chemical stability is non-negotiable for informed decision-making in the drug development process. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality, reliable data required by researchers, scientists, and drug development professionals to advance their programs with scientific integrity.

References

- 1. chemscene.com [chemscene.com]

- 2. schrodinger.com [schrodinger.com]

- 3. peerj.com [peerj.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. pharma.gally.ch [pharma.gally.ch]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. snscourseware.org [snscourseware.org]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Chloro-6-methyl-benzamidine hydrochloride: A Serine Protease Inhibition Model

This guide provides a detailed exploration of the hypothesized mechanism of action for 2-Chloro-6-methyl-benzamidine hydrochloride. While specific comprehensive studies on this molecule are not extensively published, its chemical structure, belonging to the well-characterized class of benzamidines, allows for a scientifically robust, inferred mechanism centered on the inhibition of serine proteases. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental protocols to investigate and validate this proposed mechanism.

Introduction: The Therapeutic Potential of Benzamidine Derivatives

Benzamidine and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities. These compounds are frequently investigated for their potential as antimicrobial, antiproliferative, and enzyme-inhibiting agents.[1][2][3][4][5] The core benzamidine structure serves as a versatile scaffold in the synthesis of various pharmaceuticals.[6][7][8] this compound, with its specific substitutions on the phenyl ring, is positioned as a valuable intermediate for developing targeted therapies.[9] The amidine group's basicity and ability to form salt bridges are key to its biological function, often allowing it to act as a bioisostere for arginine or lysine residues in the active sites of enzymes.

This guide will focus on the most probable mechanism of action for this compound: the competitive inhibition of serine proteases. This class of enzymes plays a critical role in numerous physiological and pathological processes, including coagulation, digestion, and inflammation, making them attractive targets for therapeutic intervention.

Hypothesized Mechanism of Action: Competitive Inhibition of Serine Proteases

We propose that this compound functions as a competitive inhibitor of serine proteases. This hypothesis is grounded in the well-established role of the benzamidine moiety as a mimic of the guanidinium group of arginine, a common substrate for many serine proteases like trypsin and Factor Xa.[10][11]

Molecular Interaction Model:

The catalytic triad (Ser-His-Asp) in the active site of serine proteases is responsible for peptide bond cleavage. A specificity pocket adjacent to the active site recognizes the side chains of the substrate's amino acids. In the case of trypsin-like proteases, this pocket is negatively charged (due to an aspartate residue) and accommodates positively charged residues like arginine and lysine.

The positively charged amidinium ion of this compound is hypothesized to bind to the specificity pocket, forming a strong ionic bond with the aspartate residue. This interaction anchors the inhibitor in the active site, preventing the binding of the natural substrate and thus competitively inhibiting the enzyme's activity. The 2-chloro and 6-methyl substitutions on the phenyl ring likely influence the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Proposed binding of 2-Chloro-6-methyl-benzamidine to a serine protease active site.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of serine protease inhibition, a series of in vitro and cell-based assays should be performed. The following protocols are designed to be self-validating systems, providing a clear path to confirming the mechanism of action.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of a target serine protease (e.g., Trypsin) using a chromogenic substrate.

Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The rate of color development is proportional to enzyme activity. A decrease in this rate in the presence of the inhibitor indicates inhibition.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute to the working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

-

Substrate Stock Solution: Prepare a 10 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in DMSO.

-

Inhibitor Stock Solution: Prepare a 10 mM stock of this compound in DMSO. Create a series of dilutions in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of Assay Buffer to the control wells.

-

Add 20 µL of the diluted enzyme solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates of the inhibitor-treated wells to the rate of the control wells to determine the percent inhibition.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Determination of the Inhibitor Constant (Kᵢ)

To further characterize the inhibition and confirm its competitive nature, the inhibitor constant (Kᵢ) should be determined.

Principle: This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations. A Lineweaver-Burk or Michaelis-Menten plot is then used to determine the Kᵢ. For a competitive inhibitor, the apparent Kₘ will increase with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.

Step-by-Step Protocol:

-

Assay Setup:

-

Use the same reagents as in the in vitro inhibition assay.

-

Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor. Typically, use at least five substrate concentrations bracketing the Kₘ value and four inhibitor concentrations (including zero).

-

-

Data Collection:

-

Follow the same procedure as the in vitro inhibition assay to measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

-

-

Data Analysis:

-

For each inhibitor concentration, plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

-

Alternatively, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The lines for different inhibitor concentrations should intersect on the y-axis, which is characteristic of competitive inhibition.

-

The Kᵢ can be calculated from the relationship: Apparent Kₘ = Kₘ (1 + [I]/Kᵢ), where [I] is the inhibitor concentration.

-

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Data Summary and Interpretation

The quantitative data obtained from these experiments can be summarized for clear comparison and interpretation.

| Parameter | Description | Expected Outcome for Competitive Inhibition |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | A potent inhibitor will have a low IC₅₀ value. |

| Kᵢ | Inhibitor binding constant. | A low Kᵢ value indicates high affinity of the inhibitor for the enzyme. |

| Vₘₐₓ | Maximum reaction rate. | Unchanged in the presence of the inhibitor. |

| Kₘ | Michaelis constant (substrate concentration at half Vₘₐₓ). | Increases with increasing inhibitor concentration. |

Conclusion

This guide outlines a scientifically grounded, hypothesized mechanism of action for this compound as a competitive inhibitor of serine proteases. The provided experimental protocols offer a robust framework for validating this hypothesis and characterizing the inhibitory activity of the compound. The insights gained from such studies are crucial for the advancement of this and similar molecules in drug discovery and development programs. By systematically applying these methodologies, researchers can elucidate the precise molecular interactions and pave the way for the rational design of novel therapeutics.

References

- 1. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 10. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Biological Activity of 2-Chloro-6-methyl-benzamidine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-6-methyl-benzamidine hydrochloride is a substituted benzamidine derivative with significant potential for biological activity. While direct, extensive research on this specific molecule is emerging, its structural features suggest a range of pharmacological applications, primarily stemming from its classification as a potential enzyme inhibitor. This guide synthesizes the available information on structurally related compounds and the broader class of benzamidines to provide a comprehensive overview of its likely biological activities, mechanisms of action, and methodologies for its evaluation. We will explore its potential as a serine protease inhibitor, a kinase modulator, and an antimicrobial agent, providing detailed experimental protocols and conceptual frameworks to guide future research and drug discovery efforts.

Introduction: The Therapeutic Potential of Benzamidine Scaffolds

Benzamidines are a class of compounds characterized by a phenyl ring substituted with a carboximidamide group. This functional group is known to mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes, particularly proteases. Benzamidine hydrochloride itself is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[1] The versatility of the benzamidine scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties. The addition of chloro and methyl groups to the benzene ring, as in this compound, is anticipated to modulate its biological activity, potentially leading to novel therapeutic applications. Such substituted benzamidines often serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including agents for cancer, infectious diseases, and inflammation.[2][3]

Predicted Biological Activities and Mechanisms of Action

Based on the known activities of related compounds, this compound is predicted to exhibit several key biological activities:

Serine Protease Inhibition

The primary and most predictable activity of a benzamidine derivative is the inhibition of serine proteases. These enzymes play crucial roles in physiological processes such as blood coagulation, digestion, and inflammation. Unregulated serine protease activity is implicated in numerous diseases.

-

Mechanism of Action: The positively charged amidinium group of the benzamidine moiety is expected to form strong electrostatic interactions with the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases. The 2-chloro and 6-methyl substitutions on the phenyl ring will influence the compound's orientation and binding affinity within the active site, potentially conferring selectivity for specific proteases.

Kinase Inhibition

The 2-chloro-6-methyl-phenyl motif is a key component of the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[4] This suggests that this compound could serve as a scaffold or starting material for the development of kinase inhibitors.

-

Signaling Pathway Involvement: Src and Abl are non-receptor tyrosine kinases that are critical components of signaling pathways regulating cell growth, differentiation, and survival. Their aberrant activity is a hallmark of several cancers, most notably Chronic Myelogenous Leukemia (CML). Inhibition of these kinases can halt tumor progression and induce apoptosis.

Antimicrobial and Antifungal Activity

Derivatives of benzamidine and the structurally related benzimidazoles have demonstrated notable antimicrobial and antifungal properties.[5][6] This suggests a potential application for this compound in combating infectious diseases.

-

Potential Mechanisms: The exact mechanisms are often multifaceted but can include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity imparted by the chloro and methyl groups may enhance cell wall penetration in microbial species.

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established assays should be employed.

Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibition of a model serine protease, such as trypsin, using a chromogenic substrate.

Workflow:

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

-

Trypsin Stock Solution: 1 mg/mL in 1 mM HCl.

-

Substrate Stock Solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) at 10 mM in DMSO.

-

Inhibitor Stock Solution: 10 mM of this compound in deionized water.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of serially diluted inhibitor to the test wells. Add 10 µL of water to the control wells.

-

Add 20 µL of a working solution of trypsin (e.g., 10 µg/mL) to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of a working solution of BAPNA (e.g., 1 mM).

-

-

Data Acquisition and Analysis:

-

Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every minute for 30 minutes.

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Kinase Inhibition Assay (Example: Src Kinase)

A variety of assay formats can be used, including radiometric, fluorescence-based, or luminescence-based methods. Below is a representative protocol using a generic luminescence-based assay that measures ATP consumption.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35).

-

Src Kinase: Recombinant human Src kinase.

-

Substrate: A suitable peptide substrate for Src (e.g., a poly-Glu-Tyr peptide).

-

ATP: At a concentration near the K_m for the kinase.

-

Inhibitor: this compound serially diluted.

-

-

Assay Procedure:

-

Add kinase, substrate, and inhibitor to the wells of a microplate.

-

Allow the components to equilibrate for a short period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to kinase activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the protease assay.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microplate. Include a positive control (microbe, no inhibitor) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Summary and Interpretation

The following table provides hypothetical, yet plausible, data based on the known activities of related benzamidine compounds. This serves as an example of how to present the results from the aforementioned assays.

| Target | Assay Type | Related Compound | IC₅₀ / MIC | Reference |

| Trypsin | Protease Inhibition | Benzamidine HCl | 21 µM (K_i) | [1] |

| uPA | Protease Inhibition | Benzamidine HCl | 97 µM (K_i) | [1] |

| Src Kinase | Kinase Inhibition | BMS-354825 | <1 nM | [4] |

| Abl Kinase | Kinase Inhibition | BMS-354825 | 3 nM | [4] |

| P. gingivalis | Antimicrobial (MIC) | Novel Benzamidine Derivative | 31.25 µg/mL | [5] |

| F. nucleatum | Antimicrobial (MIC) | Novel Benzamidine Derivative | 62.5 µg/mL | [5] |

Interpretation: Should this compound yield results in these ranges, it would be considered a promising lead compound. Sub-micromolar activity against a specific protease or kinase would warrant further investigation into its selectivity and mechanism of action. MIC values in the low µg/mL range would indicate significant antimicrobial potential.

Conclusion and Future Directions

This compound is a compound of considerable interest for drug discovery. Its structural similarity to known serine protease and kinase inhibitors, coupled with the established antimicrobial potential of the benzamidine class, makes it a prime candidate for biological screening. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for elucidating its specific activities. Future research should focus on:

-

Broad Spectrum Screening: Testing the compound against a wide panel of proteases and kinases to determine its selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

-

Cell-Based Assays: Validating its activity in relevant cellular models of cancer, inflammation, or infection.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as a drug candidate.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

- 1. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Chloro-6-methyl-benzamidine hydrochloride derivatives and analogs

An In-Depth Technical Guide to 2-Chloro-6-methyl-benzamidine Hydrochloride Derivatives and Analogs for Drug Discovery Professionals

Abstract

The benzamidine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to mimic arginine and interact with a multitude of biological targets. This guide focuses on a specific, highly valuable subclass: this compound and its derivatives. The unique electronic and steric properties conferred by the ortho-chloro and ortho-methyl substitutions make this scaffold a privileged starting point for developing potent and selective inhibitors. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds, with a particular focus on their role as kinase inhibitors in oncology. We present detailed experimental protocols, data analysis, and workflow visualizations to empower researchers in the design and execution of their drug discovery programs.

Introduction: The Significance of the Benzamidine Moiety

Benzamidine and its derivatives are a class of compounds characterized by a phenyl ring attached to a C(=NH)NH2 group. This functional group, being a strong base, is typically protonated at physiological pH, allowing it to form key salt-bridge interactions with negatively charged residues like aspartate and glutamate in enzyme active sites. This bioisosteric relationship with the guanidinium group of arginine makes benzamidines effective inhibitors of serine proteases, such as trypsin and thrombin.[1][2]

Beyond proteases, the rigid, planar structure of the benzamidine core serves as an excellent anchor for building more complex molecules. By modifying the substitution pattern on the phenyl ring and elaborating the amidine group, chemists can develop compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The 2-Chloro-6-methyl-benzamidine Scaffold: A Privileged Core

The focus of this guide, the 2-chloro-6-methyl-phenyl moiety, offers distinct advantages in drug design. The presence of two ortho substituents locks the phenyl ring in a fixed orientation relative to the amidine group.

-

Steric Influence: The methyl group provides steric bulk, which can be exploited to achieve selectivity for a specific target enzyme's binding pocket.

-

Electronic Effects: The electron-withdrawing chloro group modulates the pKa of the amidine and influences the molecule's overall electronic profile.

This combination of effects has been masterfully utilized in the development of highly successful therapeutics. The most prominent example is Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor, which incorporates the N-(2-chloro-6-methyl-phenyl) amide substructure.[6] This demonstrates the scaffold's utility in creating compounds that target ATP-binding sites in kinases, extending its application far beyond traditional protease inhibition.

Synthesis and Derivatization Strategies

The synthesis of 2-chloro-6-methyl-benzamidine derivatives typically begins with the corresponding benzonitrile. Two primary, reliable methods are the Pinner reaction and the reduction of a benzamidoxime intermediate.

Core Synthesis via Benzamidoxime Reduction

This common and efficient two-step process involves the conversion of a nitrile to an amidoxime, followed by reduction to the desired amidine.[7][8] The causality behind this choice is its high yield and the relative stability of the intermediate.

Caption: General workflow for the synthesis of 2-Chloro-6-methyl-benzamidine HCl.

Derivatization into Bioactive Analogs

The true power of the scaffold lies in its utility as a building block. The core amidine or a corresponding amide can be coupled with other heterocyclic systems to generate complex molecules with high therapeutic potential. For instance, in the synthesis of Dasatinib, the N-(2-chloro-6-methyl-phenyl) group is installed by forming an amide bond with a thiazole carboxylic acid core.[6]

Structure-Activity Relationships (SAR)

While specific SAR data for a wide range of 2-chloro-6-methyl-benzamidine derivatives is proprietary or found within specific patents, general principles from related benzamide and benzamidine series can be applied.[9][10]

-

Amidine/Amide Linker: For kinase inhibitors like Dasatinib, the amide linker is crucial. It acts as a hydrogen bond donor and acceptor, correctly positioning the molecule within the hinge region of the kinase ATP-binding pocket.

-

Ortho Substituents: The 2-chloro and 6-methyl groups are critical for potency and selectivity. They force a non-planar conformation between the phenyl ring and the amide/amidine group, which can prevent binding to off-targets and optimize interactions with the desired target.[6]

-

Further Substitution: Adding moieties that can access additional pockets, such as the solvent-exposed region, can significantly enhance potency and modulate pharmacokinetic properties. In Dasatinib, the piperazine-ethanol group serves this purpose, improving solubility and target engagement.[6]

Pharmacological Applications & Mechanism of Action

Derivatives of this scaffold have shown promise in several therapeutic areas.

Anticancer Activity: Dual Src/Abl Kinase Inhibition

The most significant application is in oncology. Chronic Myelogenous Leukemia (CML) is driven by the constitutively active BCR-Abl fusion protein kinase. Dasatinib, containing the 2-chloro-6-methyl-phenyl moiety, is a potent inhibitor of Abl kinase. It also inhibits Src family kinases, which are implicated in the progression of many solid tumors.[6]

The inhibitor binds to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to uncontrolled cell proliferation.

Caption: Simplified mechanism of BCR-Abl inhibition by a Dasatinib-like compound.

Antimicrobial and Anti-inflammatory Potential

Benzamidine derivatives are known to possess antimicrobial properties, with some studies focusing on their use against pathogens that cause periodontal disease.[3][11][12] The core compound, 2-Chloro-benzamidine hydrochloride, is also noted for its potential in developing anti-inflammatory and analgesic drugs, likely through the inhibition of inflammatory proteases.[13]

Table 1: Summary of Biological Activities

| Activity | Target Class | Example Application | Key References |

| Anticancer | Tyrosine Kinases (Abl, Src) | Chronic Myelogenous Leukemia (CML) | [6] |

| Antimicrobial | Various Bacterial Targets | Periodontal Disease | [3][14][15] |

| Anti-inflammatory | Serine Proteases | General Inflammation | [4][13] |

| Anticoagulant | Coagulation Proteases (Thrombin) | Research Tool | [2] |

Key Experimental Protocols

The following protocols are representative methodologies. Researchers must adapt them based on specific substrates and safety requirements.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for converting benzonitriles to benzamidine hydrochlorides.[7][8][16]

Step 1: Synthesis of 2-Chloro-6-methyl-benzamidoxime

-

To a 250 mL round-bottom flask, add 2-Chloro-6-methyl-benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable solvent like aqueous ethanol.

-

Add a base such as potassium carbonate (1.5 eq) or 30% NaOH solution portion-wise while maintaining the temperature below 20°C.[8]

-

Once the addition is complete, heat the mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to 5°C and adjust the pH to ~7 using 2N HCl.

-

The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-Chloro-6-methyl-benzamidoxime.

-

Self-Validation: The structure should be confirmed by ¹H NMR and Mass Spectrometry before proceeding.

-

Step 2: Reduction and Salt Formation

-

In a flask suitable for hydrogenation (or a standard flask if using a chemical reductant), dissolve the benzamidoxime (1.0 eq) in a solvent like isopropanol or methanol.[8][16]

-

Add glacial acetic acid (approx. 3.0 eq).

-

If using a chemical reductant, slowly add Zinc powder (2.0-2.5 eq) while controlling the temperature.[8] Alternatively, if using catalytic hydrogenation, add a catalyst like Raney Ni and conduct the reaction under 2-3 MPa of H₂ pressure at 50°C.[2][16]

-

Stir until the reaction is complete (monitor by TLC).

-

Filter off the catalyst or remaining zinc powder.

-

Concentrate the filtrate under reduced pressure. The residue is the crude benzamidine.

-

Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

-

Filter the white solid, wash with cold solvent, and dry to obtain pure this compound.

Protocol: In Vitro Abl Kinase Inhibition Assay (Representative)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a target kinase.

-

Reagents: Abl Kinase (recombinant), peptide substrate (e.g., Abltide), ATP, and the test compound (dissolved in DMSO).

-

Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

Procedure: a. In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., Dasatinib) and a negative control (DMSO vehicle). b. Add 20 µL of a solution containing the Abl kinase and the peptide substrate in assay buffer. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration near the Km for the enzyme). e. Incubate for 30-60 minutes at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP production) or by using a phospho-specific antibody in an ELISA format.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic signals for the aromatic protons, the methyl group, and the amidine protons.[3][15]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[3][15]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify key functional groups, such as the C=N and N-H stretches of the amidine group.[3][15]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[7]

Conclusion and Future Directions

The 2-Chloro-6-methyl-benzamidine scaffold and its analogs represent a validated and highly fruitful area for drug discovery. Its successful application in oncology, exemplified by Dasatinib, underscores its potential as a privileged structure for kinase inhibition.[6] Future research should focus on exploring novel derivatives by coupling this core with diverse heterocyclic systems to target other kinases implicated in disease or to develop next-generation inhibitors with improved selectivity and resistance profiles. Furthermore, a systematic exploration of its antimicrobial and anti-inflammatory properties could lead to new therapeutic agents in other areas of unmet medical need. The synthetic accessibility and versatile nature of this scaffold ensure its continued importance in the field of medicinal chemistry.

References

- 1. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]

- 3. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 8. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Unveiling the Therapeutic Potential of 2-Chloro-6-methyl-benzamidine hydrochloride: A Technical Guide for Drug Discovery

Abstract

2-Chloro-6-methyl-benzamidine hydrochloride is a versatile chemical scaffold with significant, yet not fully elucidated, potential in therapeutic agent development. As a substituted benzamidine, its intrinsic chemical properties suggest a strong propensity for interaction with key biological targets, particularly enzymes that play critical roles in pathophysiology. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon established knowledge of benzamidine derivatives and related pharmacophores. We will explore its likely interactions with serine proteases and protein kinases, offering a scientific rationale for its application in oncology, inflammation, and beyond. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable experimental protocols to accelerate the investigation of this promising compound.

Introduction: The Benzamidine Scaffold as a Privileged Structure in Drug Discovery

Benzamidine and its derivatives are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to bind to multiple, distinct biological targets with high affinity, thereby serving as a robust starting point for the design of novel therapeutics. The core of their activity lies in the positively charged amidinium group, which can form strong ionic and hydrogen bond interactions with negatively charged residues, such as aspartate and glutamate, commonly found in the active sites of enzymes.

This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The presence of a chloro group and a methyl group on the benzene ring significantly influences its lipophilicity, conformational flexibility, and potential for additional molecular interactions, thereby modulating its binding affinity and selectivity for specific targets. While this compound is often utilized as a key intermediate in the synthesis of more complex pharmaceuticals, its own intrinsic biological activity warrants direct investigation.[1]

Primary Therapeutic Target Class: Serine Proteases

The most well-documented and predictable targets for benzamidine derivatives are the serine proteases, a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. Benzamidine acts as a reversible competitive inhibitor, mimicking the binding of the natural substrate in the enzyme's active site.

Mechanism of Inhibition

The inhibitory action of benzamidine derivatives against serine proteases is a classic example of structure-based enzyme inhibition. The catalytic triad (typically composed of serine, histidine, and aspartate) in the active site of these proteases provides a perfect environment for the binding of the benzamidine moiety. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of an aspartate residue at the bottom of the S1 specificity pocket, a key determinant of substrate recognition in many serine proteases like trypsin.

The chloro and methyl substituents on the phenyl ring of this compound will project out of the S1 pocket and can form additional interactions with the surrounding amino acid residues, thereby influencing its inhibitory potency and selectivity for different serine proteases.

Key Serine Protease Targets and Therapeutic Implications

| Potential Target | Physiological/Pathological Role | Therapeutic Indication |

| Trypsin | Digestive enzyme, involved in pancreatitis | Pancreatitis |

| Thrombin | Key enzyme in the coagulation cascade | Thrombosis, Anticoagulation |

| Plasmin | Key enzyme in fibrinolysis | Thrombolysis, Antifibrinolytic therapy |

| Factor Xa | Critical component of the coagulation cascade | Thrombosis, Anticoagulation |

| Tryptase | Released from mast cells, role in inflammation and allergy | Asthma, Allergic reactions |

| Urokinase (uPA) | Involved in fibrinolysis and cell migration | Cancer metastasis, Thrombosis |

| Acrosin | Sperm-specific serine protease essential for fertilization | Contraception |

Experimental Workflow: Screening for Serine Protease Inhibition

A robust screening cascade is essential to identify and characterize the inhibitory activity of this compound against a panel of serine proteases.

Detailed Protocol: Chromogenic Serine Protease Inhibition Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

-

Reconstitute the serine protease (e.g., Trypsin) to a stock concentration of 1 mg/mL in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of a serial dilution of the inhibitor to the test wells. Add 10 µL of buffer/DMSO to the control wells.

-

Add 20 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Secondary, High-Impact Target Class: Protein Kinases

While serine proteases are the most intuitive targets, compelling evidence suggests that the 2-chloro-6-methyl-phenyl moiety is a key pharmacophore for the inhibition of specific protein kinases, particularly those implicated in cancer.

Rationale: Learning from Dasatinib (BMS-354825)

A pivotal piece of evidence comes from the structure of Dasatinib, a potent dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[2][3] The chemical name of Dasatinib is N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. The "N-(2-chloro-6-methyl-phenyl)" portion of this molecule, which would be derived from this compound during synthesis, is crucial for its binding to the ATP-binding pocket of these kinases. This strongly implies that this compound itself, or its simple derivatives, could exhibit inhibitory activity against these or other kinases.

Potential Kinase Targets and Therapeutic Implications

| Potential Target | Signaling Pathway Involvement | Therapeutic Indication |

| Src Family Kinases (SFKs) | Cell growth, proliferation, survival, and migration | Solid tumors, Leukemia |

| Abl Kinase | Cell differentiation, division, adhesion, and stress response | Chronic Myeloid Leukemia (CML) |

| Other Tyrosine Kinases | Various oncogenic signaling pathways | Various Cancers |

Signaling Pathway: Src/Abl and Downstream Effects

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Assay Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound.

-

Prepare the kinase reaction buffer containing the kinase (e.g., recombinant Src or Abl), the appropriate substrate (e.g., a peptide substrate), and ATP.

-

-

Assay Procedure (384-well plate format):

-

Add the inhibitor dilutions to the wells.

-

Add the kinase, substrate, and ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition and determine the IC50 value as described for the protease assay.

-

Other Potential Therapeutic Avenues

The versatility of the benzamidine and related benzamide scaffolds suggests that this compound could have other, less obvious therapeutic targets.

-

Carbonic Anhydrases: Certain sulfonamide-containing benzamidine derivatives have shown inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and linked to glaucoma and cancer.

-

Histone Deacetylases (HDACs): The related benzamide scaffold is a well-known pharmacophore for HDAC inhibitors, an important class of anti-cancer agents.[4]

-

Anti-inflammatory Activity: Benzamidine derivatives have been explored for their anti-inflammatory properties, likely through the inhibition of inflammatory proteases.[5][6][7]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its structural features strongly suggest a high likelihood of inhibitory activity against serine proteases and specific protein kinases. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate these potential interactions and elucidate the compound's mechanism of action.

Future research should focus on:

-

Broad-panel screening: Testing the compound against large panels of serine proteases and kinases to identify the most sensitive targets and determine its selectivity profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

-

Cell-based assays: Validating the in vitro findings in relevant cellular models to assess the compound's effects on cell signaling, proliferation, and survival.

-

In vivo studies: Evaluating the efficacy and pharmacokinetic properties of promising lead compounds in animal models of disease.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

- 1. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to 2-Chloro-6-methyl-benzamidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Synthetic Intermediate

2-Chloro-6-methyl-benzamidine hydrochloride is a substituted aromatic amidine that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, most notably as a key building block in the synthesis of the potent dual Src/Abl tyrosine kinase inhibitor, Dasatinib.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Core Compound Identification

Chemical Identity

-

Systematic Name: 2-Chloro-6-methyl-benzenecarboximidamide hydrochloride

-

CAS Number: 1402672-54-1

-

Molecular Formula: C₈H₁₀Cl₂N₂

-

Molecular Weight: 205.08 g/mol

Structural Representation

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom and a methyl group at positions 2 and 6, respectively, and a carboximidamide (amidine) group at position 1, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and alcohols. | [2] |

| Storage Conditions | Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. | |

| Stability | Stable under recommended storage conditions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons of the amidinium group. The aromatic protons would appear as a multiplet in the range of 7.0-7.5 ppm. The methyl protons would present as a singlet around 2.3 ppm. The NH₂ protons of the amidinium group would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, the methyl carbon, and the amidinium carbon. The amidinium carbon (C=N) is expected to resonate in the downfield region, typically around 160-170 ppm.

Synthesis Methodology: The Pinner Reaction

A common and effective method for the synthesis of benzamidine hydrochlorides from their corresponding benzonitriles is the Pinner reaction.[3][4][5] This two-step process involves the formation of an intermediate Pinner salt (an imino ether hydrochloride) followed by aminolysis.

Reaction Scheme

Caption: General workflow for the Pinner reaction synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the well-established Pinner reaction for the synthesis of substituted benzamidines.[6][7][8]

Materials:

-

2-Chloro-6-methylbenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

Procedure:

Step 1: Formation of Ethyl 2-chloro-6-methylbenzimidate hydrochloride (Pinner Salt)

-

A solution of 2-chloro-6-methylbenzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0°C in an ice bath.

-

A steady stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored for the precipitation of the Pinner salt.

-

Once the reaction is complete (typically after several hours, as indicated by the cessation of precipitation), the bubbling of HCl is stopped.

-

The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which would lead to the hydrolysis of the nitrile or the intermediate imino ether to the corresponding carboxylic acid or ester, respectively. Therefore, the use of anhydrous solvents and reagents is critical.

-

Low Temperature: The reaction is performed at 0°C to control the exothermicity of the reaction and to prevent the formation of byproducts.

-

Gaseous HCl: Gaseous hydrogen chloride is used to ensure anhydrous conditions and to provide the acidic catalyst necessary for the protonation of the nitrile nitrogen, which activates it towards nucleophilic attack by the alcohol.

Step 2: Aminolysis to this compound

-

The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.

-

The suspension is cooled to 0°C.

-

Ammonia gas is bubbled through the suspension with stirring. The reaction progress can be monitored by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.

-

After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure.

-

The resulting solid residue, a mixture of the desired product and ammonium chloride, is triturated with a suitable solvent (e.g., a mixture of ethanol and diethyl ether) to selectively dissolve the product.

-

The ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Self-Validating System:

The success of each step can be validated through analytical techniques. The formation of the Pinner salt and the final product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Application in Drug Synthesis: The Case of Dasatinib

This compound is a crucial starting material for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the production of Dasatinib.[9][10][11] Dasatinib is a highly potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][12]

Synthetic Workflow

Caption: Simplified workflow for the synthesis of Dasatinib.

The synthesis of the thiazole intermediate typically involves the reaction of 2-chloro-6-methylaniline with a suitable thiazole precursor.[9][13] While direct conversion from the benzamidine is not the most common route, the benzamidine can be readily hydrolyzed to 2-chloro-6-methylaniline, which then enters the main synthetic pathway.

Conclusion

This compound is a synthetically versatile and commercially important intermediate. Its value is underscored by its integral role in the synthesis of life-saving pharmaceuticals like Dasatinib. A thorough understanding of its synthesis, properties, and reactivity is paramount for chemists and researchers in the field of drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the efficient and reliable utilization of this key building block in the creation of novel therapeutic agents.

References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

solubility of 2-Chloro-6-methyl-benzamidine hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methyl-benzamidine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various media, influencing everything from reaction kinetics and formulation development to bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and analyze its expected behavior in a range of solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Introduction: The Significance of this compound

This compound is a substituted benzamidine derivative. Compounds of this class are pivotal intermediates in the synthesis of a wide array of bioactive molecules within the pharmaceutical and agrochemical sectors.[1] The benzamidine moiety is a well-known pharmacophore that acts as a reversible competitive inhibitor of serine proteases like trypsin and thrombin.[2][3][4] The specific substitutions—a chloro and a methyl group on the benzene ring—modify the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets.

Understanding the solubility of this hydrochloride salt is paramount for several reasons:

-

Drug Discovery & Formulation: Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5][6][7] Early and accurate solubility assessment is essential for lead optimization and selecting appropriate delivery systems.[8]

-

Process Chemistry: In chemical synthesis, solvent selection is critical for controlling reaction rates, yield, and purity. The solubility of reactants like this compound dictates the choice of reaction medium and subsequent purification steps such as crystallization.

-

Analytical Chemistry: Preparing stock solutions for assays and analytical characterization requires precise knowledge of a compound's solubility to ensure accurate and reproducible results.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. As an ionic salt, this compound's solubility is primarily dictated by solvent polarity and the specific solute-solvent interactions that can overcome the crystal lattice energy of the solid.

The Role of Solvent Polarity

Solvents can be broadly classified based on their polarity.[9][10] this compound is a polar, ionic compound. Therefore, it is expected to be most soluble in polar solvents capable of solvating both the chloride anion and the protonated benzamidinium cation.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the cation through ion-dipole interactions and the chloride anion through hydrogen bonding, leading to high solubility. The solubility of the related compound, benzamidine hydrochloride, is high in water and alcohol.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations via ion-dipole interactions but are less effective at solvating small anions like chloride. Solubility is generally expected to be moderate to good. For instance, benzamidine hydrochloride is readily soluble in DMSO and DMF.[2][13]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and cannot effectively solvate ions. The energy required to break the ionic bonds of the crystal lattice is not compensated by solute-solvent interactions. Consequently, ionic compounds like hydrochloride salts exhibit very low to negligible solubility in non-polar solvents.

The Critical Influence of pH

This compound is the salt of a weak base (2-chloro-6-methyl-benzamidine) and a strong acid (HCl). Its aqueous solubility is therefore highly dependent on pH.[14][15] The governing equilibrium is:

C₈H₉ClN₂H⁺(aq) + H₂O(l) ⇌ C₈H₉ClN₂(aq) + H₃O⁺(aq) (Protonated, Soluble Form) ⇌ (Neutral Free Base, Less Soluble Form)

-

In Acidic Conditions (Low pH): According to Le Châtelier's principle, a high concentration of H₃O⁺ ions (low pH) will shift the equilibrium to the left. This favors the protonated, charged form of the molecule, which is more readily solvated by water, thus increasing its solubility.[16][17]

-

In Basic Conditions (High pH): The addition of a base will consume H₃O⁺ ions, shifting the equilibrium to the right. This leads to the formation of the neutral "free base" form of the amidine. This uncharged species is significantly less polar and thus less soluble in water, often leading to precipitation.[18]

Hansen Solubility Parameters (HSP)